Cas no 2171469-53-5 (1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocycloheptane-1-carboxylic acid)

1-2-({(9H-フルオレン-9-イル)メトキシカルボニル}アミノ)ペンタナミドシクロヘプタン-1-カルボン酸は、Fmoc保護基を有する高純度のアミノ酸誘導体です。この化合物はペプチド合成において重要な中間体として機能し、特に固相ペプチド合成(SPPS)での使用に適しています。Fmoc基の存在により、選択的な脱保護が可能で、温和な条件(通常ピペリジン処理)で除去できる利点があります。シクロヘプタン骨格とカルボキシル基の構造的特徴から、分子の立体配座制御や特定の生物学的活性付与が期待されます。高い化学的安定性と取扱い易さから、医薬品開発や創薬研究分野での応用が注目されています。

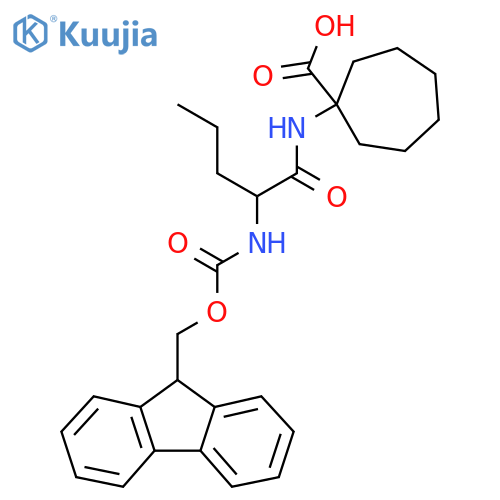

2171469-53-5 structure

商品名:1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocycloheptane-1-carboxylic acid

1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocycloheptane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocycloheptane-1-carboxylic acid

- EN300-1480679

- 1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cycloheptane-1-carboxylic acid

- 2171469-53-5

-

- インチ: 1S/C28H34N2O5/c1-2-11-24(25(31)30-28(26(32)33)16-9-3-4-10-17-28)29-27(34)35-18-23-21-14-7-5-12-19(21)20-13-6-8-15-22(20)23/h5-8,12-15,23-24H,2-4,9-11,16-18H2,1H3,(H,29,34)(H,30,31)(H,32,33)

- InChIKey: LIMQGVNUDDLXSE-UHFFFAOYSA-N

- ほほえんだ: OC(C1(CCCCCC1)NC(C(CCC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O

計算された属性

- せいみつぶんしりょう: 478.24677219g/mol

- どういたいしつりょう: 478.24677219g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 35

- 回転可能化学結合数: 9

- 複雑さ: 726

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.4

- トポロジー分子極性表面積: 105Ų

1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocycloheptane-1-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1480679-0.05g |

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cycloheptane-1-carboxylic acid |

2171469-53-5 | 0.05g |

$2829.0 | 2023-06-06 | ||

| Enamine | EN300-1480679-10000mg |

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cycloheptane-1-carboxylic acid |

2171469-53-5 | 10000mg |

$14487.0 | 2023-09-28 | ||

| Enamine | EN300-1480679-5.0g |

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cycloheptane-1-carboxylic acid |

2171469-53-5 | 5g |

$9769.0 | 2023-06-06 | ||

| Enamine | EN300-1480679-10.0g |

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cycloheptane-1-carboxylic acid |

2171469-53-5 | 10g |

$14487.0 | 2023-06-06 | ||

| Enamine | EN300-1480679-0.1g |

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cycloheptane-1-carboxylic acid |

2171469-53-5 | 0.1g |

$2963.0 | 2023-06-06 | ||

| Enamine | EN300-1480679-1.0g |

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cycloheptane-1-carboxylic acid |

2171469-53-5 | 1g |

$3368.0 | 2023-06-06 | ||

| Enamine | EN300-1480679-2500mg |

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cycloheptane-1-carboxylic acid |

2171469-53-5 | 2500mg |

$6602.0 | 2023-09-28 | ||

| Enamine | EN300-1480679-5000mg |

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cycloheptane-1-carboxylic acid |

2171469-53-5 | 5000mg |

$9769.0 | 2023-09-28 | ||

| Enamine | EN300-1480679-250mg |

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cycloheptane-1-carboxylic acid |

2171469-53-5 | 250mg |

$3099.0 | 2023-09-28 | ||

| Enamine | EN300-1480679-50mg |

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cycloheptane-1-carboxylic acid |

2171469-53-5 | 50mg |

$2829.0 | 2023-09-28 |

1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocycloheptane-1-carboxylic acid 関連文献

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

-

2. Synthesis of core-shell gold coated magnetic nanoparticles and their interaction with thiolated DNA†Ian Robinson,Le D. Tung,Shinya Maenosono,Christoph Wälti Nanoscale, 2010,2, 2624-2630

-

Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

2171469-53-5 (1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocycloheptane-1-carboxylic acid) 関連製品

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

推奨される供給者

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬